Home > Products > Screening Compounds P111616 > 4'-Methylenedioxyisoflavone
4'-Methylenedioxyisoflavone -

4'-Methylenedioxyisoflavone

Catalog Number: EVT-3586381
CAS Number:
Molecular Formula: C16H10O4
Molecular Weight: 266.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclodehydration of Chalcones: This method involves the reaction of a 2-hydroxyacetophenone derivative with a suitable aldehyde, such as piperonal (3,4-methylenedioxybenzaldehyde), to form a chalcone intermediate. Subsequent cyclodehydration under acidic conditions would yield the desired 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. [, ]

Molecular Structure Analysis

3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one features a planar chromone core conjugated with a 1,3-benzodioxole moiety. The presence of the carbonyl group at the 4th position of the chromone ring system and the electron-rich nature of the benzodioxole group can influence the overall dipole moment and electronic distribution within the molecule. These structural features can contribute to its interactions with biological targets, such as enzymes and receptors. [, , , ]

Mechanism of Action
  • Inhibition of Enzymes: Many chromen-4-ones have been shown to inhibit various enzymes, such as kinases, topoisomerases, and cyclooxygenases. [, , ]

  • Antioxidant Activity: Some chromen-4-ones possess antioxidant properties and can scavenge free radicals. []

  • Interaction with Receptors: Certain chromen-4-one derivatives can bind to specific receptors, such as estrogen receptors, and modulate their activity. []

Applications
  • Drug Discovery and Development: Due to the diverse pharmacological activities exhibited by chromen-4-one derivatives, 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one could serve as a valuable lead compound for developing new drugs targeting cancer, bacterial infections, inflammation, and other diseases. [, , , , , , ]

3-(2H-1,3-benzodioxol-5-yl)-6-methoxy-8,8-dimethyl-4H,8H-pyrano[2,3-h]chromen-4-one (Durmillone)

  • Compound Description: Durmillone is a natural product isolated from Millettia versicolor. []

(2E)-1-(4-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

  • Compound Description: This compound, also a natural product isolated from Millettia versicolor, was found to co-crystallize with 3-(2H-1,3-benzodioxol-5-yl)-6-methoxy-8,8-dimethyl-4H,8H-pyrano[2,3-h]chromen-4-one. []
  • Relevance: While this compound lacks the chromen-4-one core and benzodioxole features of 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, its co-crystallization behavior suggests potential interactions or shared properties worthy of further investigation. []

3-(1,3-dinitropropan-2-yl)-4H-chromen-4-one

  • Compound Description: The crystal structure of this compound has been reported. []

6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one

  • Compound Description: The crystal structure of this compound has been reported, crystallized with methanol. []

6-[(E)-2-Arylvinyl]-4H-pyran-4-ones

  • Compound Description: This class of compounds is highlighted for its use in the synthesis of benzo[f]chromen-1-ones and phenyl-4H-chromen-4-one derivatives via photooxidative cyclization. []
  • Relevance: While not directly analogous to 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, these compounds represent a starting point for synthesizing related chromenone derivatives. The (E)-2-arylvinyl substituent, upon cyclization, forms a new ring system, potentially leading to structures sharing structural similarities with the target compound. []

6-[(1E,3E)-4-Phenylbuta-1,3-dien-1-yl]-4H-pyran-4-one

  • Compound Description: Similar to the previous entry, this compound is a precursor in the synthesis of 2-methyl-5-phenyl-4H-chromen-4-one via photooxidative cyclization. []
  • Relevance: Although not a direct analogue, this compound highlights a synthetic pathway to generate chromenone derivatives, which could be modified to incorporate structural elements found in 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. []

3-(furan-2-yl)-4H-chromen-4-ones

  • Compound Description: This class of compounds was synthesized using a one-pot method involving 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran. []
  • Relevance: These compounds share the 4H-chromen-4-one core with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, differing in the substituent at the 3-position. While the 3-(furan-2-yl) group is distinct from the 1,3-benzodioxol-5-yl group in the target compound, exploring variations in substituents at this position could provide insights into structure-activity relationships. []

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-4H-chromen-4-one

  • Compound Description: The crystal structure of this compound has been reported. []

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV/GLPG-2222)

  • Compound Description: ABBV/GLPG-2222 is a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently in clinical trials. []
  • Relevance: This compound, while more structurally complex, contains a 1,3-benzodioxol-5-yl group, a key feature also present in 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. Understanding the role and potential influence of this shared moiety in different chemical contexts could be valuable. []

2-[(1E,3E)-4-Arylbuta-1,3-dien-1-yl]-4H-chromen-4-ones

  • Compound Description: This class of compounds is investigated for its reactivity as dienes in Diels-Alder reactions. []
  • Relevance: These compounds are structurally similar to 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, sharing the 4H-chromen-4-one core. The presence of the (1E,3E)-4-arylbuta-1,3-dien-1-yl group at the 2-position instead of a substituent at the 3-position highlights the potential for modifications at different positions on the chromenone scaffold. []

3-(5-phenyl-3H-1,2,4]dithiazol-3-yl)-4H-chromen-4-one derivatives

  • Compound Description: These derivatives were synthesized and evaluated for antimicrobial activity, showing activity against fungal strains. []

(E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

  • Compound Description: The crystal structure of this compound has been reported. []
  • Relevance: This compound, although lacking the chromen-4-one core, features the 1,3-benzodioxol-5-yl substituent directly linked to an enone moiety, similar to the target compound. This structural similarity might indicate shared physicochemical properties or potential for similar synthetic strategies. []

3-(5-((aryl)methyl)isoxazol-3-yl)-4H-chromen-4-one derivatives

  • Compound Description: This series of compounds was synthesized and exhibited antibacterial and anticancer activities. []

2-(Pyridine-3-yl)-4H-chromen-4-one Derivatives

  • Compound Description: This class of compounds, synthesized via cyclodehydration of corresponding 1-(2-hydroxyphenyl)-3-(pyridine-3-yl)propane-1,3-diones, showed antimicrobial activity. []
  • Relevance: These compounds share the 4H-chromen-4-one core with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. The presence of a pyridine-3-yl group at the 2-position, instead of the 1,3-benzodioxol-5-yl group at the 3-position in the target compound, underscores the potential for exploring different heterocyclic substituents and their impact on biological activity within this core structure. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

  • Compound Description: These two compounds were studied for their supramolecular structures. []
  • Relevance: Both compounds, while lacking the chromen-4-one core, possess a 1,3-benzodioxol-5-yl moiety, similar to the target compound. This shared element suggests potential for similar synthetic approaches or building blocks in constructing related structures. Additionally, understanding the supramolecular interactions of these compounds could provide insights into potential packing motifs or intermolecular interactions relevant to the target compound. []

5-Methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one (DK1913)

  • Compound Description: DK1913 is a synthetic pan-Aurora kinase inhibitor that triggers apoptosis in HCT116 colon cancer cells. []
  • Relevance: DK1913 shares the 4H-chromen-4-one core structure with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. Although it features a 2-(2-methoxynaphthalen-1-yl) substituent instead of the 3-(1,3-benzodioxol-5-yl) group, the common core and its demonstrated biological activity highlight the potential of 4H-chromen-4-one derivatives as scaffolds for developing therapeutic agents. []

(2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one

  • Compound Description: The crystal structure of this compound has been reported. []
  • Relevance: This compound shares the (E)-3-(1,3-Benzodioxol-5-yl)prop-2-en-1-one moiety with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. []

1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one

  • Compound Description: The crystal structure of this compound has been reported. []
  • Relevance: This compound, while lacking the chromen-4-one core, features the 1,3-benzodioxol-5-yl substituent, a key element also present in 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. []

2-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones

  • Compound Description: This series of compounds was synthesized from corresponding 1-(2-hydroxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propane-1,3-diones and evaluated for their anti-inflammatory activity. []
  • Relevance: These compounds share the 4H-chromen-4-one core with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, highlighting its potential as a scaffold for diverse biological activities. While the 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl) substituent differs from the target compound's 3-(1,3-benzodioxol-5-yl) group, exploring variations in substituents and their positioning can provide valuable structure-activity relationship data. []

Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

  • Compound Description: This class of compounds was synthesized via a multi-component reaction and evaluated for anticancer activity. []
  • Relevance: While these compounds do not directly resemble 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one structurally, their development and biological evaluation highlight the broader context of exploring heterocyclic compounds, including those containing a benzodioxole moiety, for potential therapeutic applications. []

1-(6-Amino-1,3-benzodioxol-5-yl)-3-(4-pyridyl)prop-2-en-1-one

  • Compound Description: The crystal structure and supramolecular aggregation of this compound have been reported. []
  • Relevance: This compound, although lacking the chromen-4-one core, shares the 1-(6-amino-1,3-benzodioxol-5-yl)prop-2-en-1-one moiety with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. Understanding the structural features and supramolecular interactions of this compound could provide insights into potential properties or behavior of the target compound. []

(Z)-3-(1,3-benzodioxol-5-yl)-3-chloro-1-[2,4-di(benzyloxy)-6-hydroxyphenyl]-2-propen-1-one

  • Compound Description: The crystal structure of this compound has been reported. []
  • Relevance: This compound, while more structurally complex, shares the (Z)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one moiety with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. The presence of additional substituents and the variation in stereochemistry highlight potential modifications and their impact on molecular conformation. []

6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one and 6-(1,3-benzodioxol-5-yl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8-one

  • Compound Description: These two compounds, structurally related, were studied for their conformational and configurational disorder. []
  • Relevance: Both compounds, while lacking the chromen-4-one core, incorporate a 1,3-benzodioxol-5-yl substituent, similar to the target compound. This shared element could indicate similar synthetic building blocks or strategies employed in their synthesis. Additionally, their conformational analysis may offer insights into the flexibility and potential conformations of the target compound. []

3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one

  • Compound Description: This compound exhibits dual excited-state intramolecular proton transfer (ESIPT) properties, potentially valuable for applications in sensing or materials science. []
  • Relevance: Sharing the 4H-chromen-4-one core with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, this compound highlights the diverse photophysical properties possible within this class of compounds. While the 2-(pyridin-2-yl) group and 3-hydroxy substituent differ from the target compound, exploring variations in electronic properties and substituents could be valuable for tuning specific applications. []

(E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one

  • Compound Description: The crystal structure of this compound has been reported. []
  • Relevance: This compound shares the (E)-3-(1,3-Benzodioxol-5-yl)prop-2-en-1-one moiety with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. []

2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one

  • Compound Description: The crystal structure of this compound has been reported. []
  • Relevance: This compound, while not containing the chromen-4-one core, features the 1,3-benzodioxol-5-yl group, a structural element also present in 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. Understanding the influence of this group on molecular conformation and crystal packing in different chemical contexts can be informative. []

(E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-one

  • Compound Description: The crystal structure of this compound has been reported. []
  • Relevance: This compound, while simpler, shares the (E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-one moiety with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one Derivatives

  • Compound Description: These derivatives were synthesized and exhibited antimicrobial activity, with some demonstrating significant potency. []
  • Relevance: While these compounds do not share a direct structural resemblance to 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, their development and biological evaluation underscore the importance of exploring diverse heterocyclic compounds for their pharmacological potential. The research emphasizes the value of synthesizing and screening a variety of structures, potentially guiding the design and optimization of novel antimicrobial agents. []

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one

  • Compound Description: This isoflavone compound was studied for its crystal structure, interactions with IKKβ, and antiproliferative activity against HCT116 human colon cancer cells. []
  • Relevance: This compound shares the 4H-chromen-4-one core with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one and also contains a benzodioxin ring system. Although it lacks the exact 1,3-benzodioxol-5-yl substituent, the presence of the related benzodioxin ring suggests a possible bioisosteric relationship. []

(2E)-1-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)prop-2-en-1-one

  • Compound Description: The crystal structure of this compound has been reported. []
  • Relevance: This compound shares the (E)-1-(1,3-Benzodioxol-5-yl)prop-2-en-1-one moiety with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. []

(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one

  • Compound Description: This chalcone derivative was synthesized from the reaction of 5,6-(2,2-dimethylchromane)-2-hydroxy-4-methoxyacetophenone and 3,4-methylenedioxybenzaldehyde. []
  • Relevance: This compound shares the (E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-one moiety with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. []

1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine (1-BCP)

  • Compound Description: 1-BCP is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating anti-fatigue properties in mice. []
  • Relevance: While this compound lacks the chromen-4-one core, it features the 1,3-benzodioxol-5-yl group, a key structural element also present in 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. Exploring the biological activities of compounds containing this moiety, even in different chemical contexts, can provide insights into potential pharmacological applications or shared mechanisms. []

3-(3-bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-ones

  • Compound Description: This class of compounds was synthesized using ionic liquid and microwave-assisted techniques and evaluated for their antimicrobial activities. []
  • Relevance: These compounds share the 4H-chromen-4-one core with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, but they lack the 1,3-benzodioxol-5-yl group. Their synthesis and antimicrobial evaluation highlight the versatility of the chromenone scaffold and the potential for developing novel antimicrobial agents within this chemical space. []

2-Phenyl-4H-furo[3,2-c]chromen-4-ones

  • Compound Description: These coumarin-fused furans were synthesized through a Sc(OTf)3-mediated one-pot reaction involving arylglyoxals, 4-hydroxycoumarin, and aromatic thiols. []
  • Relevance: While these compounds are not direct structural analogs of 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, they highlight the broader field of heterocyclic chemistry and the exploration of fused ring systems incorporating coumarin and furan motifs. These studies can provide insights into synthetic methodologies and potential biological activities of related compounds. []

9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Compound Description: This compound, clinically used as the potassium salt as an anti-asthma agent, was synthesized through a practical and efficient method. []
  • Relevance: While structurally distinct from 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, the development of this compound and its clinical relevance highlight the ongoing search for new therapeutic agents, potentially inspiring the exploration of structurally related compounds, including those containing the 1,3-benzodioxol-5-yl moiety, for various medicinal applications. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones

  • Compound Description: This class of compounds, including specific derivatives with varying substituents on the aryl ring, was studied for their molecular-electronic structures and supramolecular aggregation patterns. []
  • Relevance: These compounds, although lacking the chromen-4-one core, share the 1-(6-amino-1,3-benzodioxol-5-yl)prop-2-en-1-one moiety with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. This structural similarity suggests they might serve as potential intermediates or building blocks in the synthesis of related compounds. Additionally, understanding their supramolecular organization could offer insights into the potential intermolecular interactions or crystal packing arrangements of the target compound. []

Pyrimidine‐Containing 4H‐Chromen‐4‐One Derivatives

  • Compound Description: These derivatives were designed, synthesized, and evaluated for their antibacterial activity against plant pathogens. []
  • Relevance: These compounds share the 4H-chromen-4-one core with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, highlighting its potential as a scaffold for developing novel antibacterial agents. Although they lack the 1,3-benzodioxol-5-yl group, their synthesis and biological evaluation emphasize the importance of exploring diverse substituents and modifications on the chromenone framework to optimize desired activities. []

Benzoaryl-5-yl(2-hydroxyphenyl)methanones

  • Compound Description: These compounds were synthesized via a photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones. []
  • Relevance: Although structurally distinct from 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, their synthesis from chromenone derivatives highlights a potential synthetic route that could be adapted or modified to incorporate the 1,3-benzodioxol-5-yl group. These studies can inspire the development of novel synthetic strategies for accessing structurally related compounds. []

Chalcones derived from 1-(1,3-benzodioxol-5-yl)ethanone

  • Compound Description: Two specific chalcones, (2E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one (I) and (2E)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (II), derived from 1-(1,3-benzodioxol-5-yl)ethanone, were studied for their crystal structures and influence of hydrogen bonding and crystal packing effects on their conformations. []
  • Relevance: These chalcones share the 1-(1,3-benzodioxol-5-yl)ethanone moiety with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. Their structural similarity and the investigation of their crystal structures provide valuable information about the conformational preferences and intermolecular interactions influenced by the shared 1,3-benzodioxol-5-yl group. []

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: The crystal structure of this benzimidazole derivative has been reported. []
  • Relevance: While structurally distinct from 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, this compound incorporates the 1,3-benzodioxol-5-yl group. The study of its crystal structure provides insights into the conformational preferences and potential intermolecular interactions of this moiety within a different chemical environment. []

6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones

  • Compound Description: This class of compounds was investigated for its affinity for sigma 1/2 receptors, with some exhibiting potent and selective binding. []
  • Relevance: These compounds, although lacking the 3-(1,3-benzodioxol-5-yl) group, share the core 4H-chromen-4-one structure with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one. Their evaluation as sigma receptor ligands highlights the potential of chromenone derivatives for medicinal chemistry applications and provides a basis for exploring structural modifications, potentially incorporating the 1,3-benzodioxol-5-yl moiety, to target specific receptor subtypes or modulate their activity. []

(E)-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one and its Derivatives

  • Compound Description: This compound, containing both 2,4-diphenylpyrazole and oxazolone moieties, and its derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. []
  • Relevance: Although structurally distinct from 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, this research highlights the exploration of heterocyclic compounds for their biological activities. The findings may inspire the design and synthesis of related compounds, potentially incorporating the 1,3-benzodioxol-5-yl moiety, to target specific therapeutic areas or enhance the desired biological profiles. []

7-Hydroxy-3-pyrazolyl-4H-chromen-4-ones and Their O-Glucosides

  • Compound Description: These compounds were synthesized and tested for their antimicrobial and antioxidant activities. []
  • Relevance: These compounds share the 4H-chromen-4-one core with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, but have a different substitution pattern. This highlights the importance of the 4H-chromen-4-one core as a scaffold for exploring different biological activities. []

2-(((5-(((5,7-Dimethyl-(1,2,4)triazolo-(1,5-a)pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-chromen-4-one Methanol Solvate

  • Compound Description: This compound was synthesized, its crystal structure was elucidated, and it displayed antiproliferative activity against human cancer cell lines. []
  • Relevance: This compound shares the 4H-chromen-4-one core structure with 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, but has a complex substituent at the 2-position instead of a substituent at the 3-position and lacks the 1,3-benzodioxol-5-yl group. This highlights the potential of the 4H-chromen-4-one scaffold for developing anticancer agents and the importance of exploring diverse substituents and their positioning. []

3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives

  • Compound Description: These derivatives were synthesized and exhibited potent anticonvulsant activity in mice. []
  • Relevance: Although these compounds are structurally distinct from 3-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, their development and biological evaluation highlight the importance of exploring diverse heterocyclic compounds for their pharmacological potential. The research emphasizes the value of synthesizing and screening a variety of structures, potentially guiding the design and optimization of novel anticonvulsant agents. []

2-(2,3-dimethoxynaphthalen-1-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one

  • Compound Description: The crystal structure of this compound has been reported. []

ABCD Tetracyclic Core of Marine Diterpenoids Related to Puupehenone and Kampanols

  • Compound Description: This tetracyclic core was assembled via a Diels-Alder reaction involving 2-ethenyl-1,3,3-trimethylcyclohexene and 4H-chromen-4-one derivatives as dienophiles. []

Properties

Product Name

4'-Methylenedioxyisoflavone

IUPAC Name

3-(1,3-benzodioxol-5-yl)chromen-4-one

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C16H10O4/c17-16-11-3-1-2-4-13(11)18-8-12(16)10-5-6-14-15(7-10)20-9-19-14/h1-8H,9H2

InChI Key

HLDICGDPRYKQID-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=COC4=CC=CC=C4C3=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=COC4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.